2-Azaspiro[4.4]nonane-1,6-dione
Overview
Description
2-Azaspiro[44]nonane-1,6-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Mechanism of Action
Target of Action
The primary targets of 2-Azaspiro[4.4]nonane-1,6-dione are integrin α L β 2, protein arginine deiminase, and matrix metalloproteinases . These targets play crucial roles in various biological processes. For instance, integrin α L β 2 is involved in the delivery of leukocytes to the site of inflammation . Protein arginine deiminase is implicated in various cellular functions, including gene regulation and apoptosis . Matrix metalloproteinases are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it acts as an antagonist of integrin α L β 2, thereby inhibiting the delivery of leukocytes to inflammation sites . It also inhibits the activity of protein arginine deiminase and matrix metalloproteinases .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting integrin α L β 2, it can potentially modulate leukocyte migration and immune response . Its inhibition of protein arginine deiminase can affect protein function and gene regulation . By inhibiting matrix metalloproteinases, it can influence tissue remodeling and disease processes like osteoarthritis and gastric ulcers .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of leukocyte migration, alteration of protein function and gene regulation, and influence on tissue remodeling . These effects can potentially lead to therapeutic benefits in conditions like inflammation, cancer, and tissue degenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic ketones, while reduction can yield spirocyclic amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Azaspiro[4.4]nonane-1,6-dione has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.5]decane-1,6-dione
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
Comparison: 2-Azaspiro[4.4]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This distinguishes it from other similar compounds, such as 2-Azaspiro[4.4]nonane-1,3-dione and Spiro[4.4]nonane-1,6-dione, which may lack the nitrogen atom or have different ring sizes . These structural differences can significantly impact the compound’s chemical reactivity and biological activity, making this compound a valuable compound for various applications.
Biological Activity
2-Azaspiro[4.4]nonane-1,6-dione is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound is characterized by a bicyclic structure comprising a nonane ring fused with a five-membered nitrogen-containing ring. Its molecular formula is , and it has a molecular weight of approximately 153.18 g/mol. The compound's spirocyclic nature contributes to its unique chemical reactivity and biological properties.
Structural Information Table
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N O₂ |
Molecular Weight | 153.18 g/mol |
SMILES | C1CCC2(C1)CC(=O)NC2=O |
InChI | InChI=1S/C8H11NO2/c10-6-5-8(7(11)9-6)3-1-2-4-8/h1-5H2,(H,9,10,11) |
Anticonvulsant Properties
Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A systematic study evaluated various N-phenylamino derivatives for their efficacy in seizure models, including the maximum electroshock seizure (MES) test and the subcutaneous metrazole seizure threshold test. Notable findings include:
- Active Compounds : Among the derivatives tested, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione showed the highest potency in inhibiting seizures.
- Structure Activity Relationship (SAR) : The anticonvulsant activity was influenced by substituents on the aryl moiety and the cycloalkyl system's size and attachment manner on the pyrrolidine ring .
The anticonvulsant effects of 2-azaspiro[4.4]nonane derivatives are believed to involve modulation of neurotransmitter systems and ion channels in the central nervous system (CNS). The spirocyclic structure allows for interactions with GABAergic and glutamatergic pathways, potentially enhancing inhibitory neurotransmission or reducing excitatory signaling.
Lipophilicity and Biological Activity Correlation
A study investigated the lipophilicity of several derivatives of 2-azaspiro[4.4]nonane and their relationship to biological activity. The results indicated that compounds with higher lipophilicity tended to exhibit stronger anticonvulsant effects . This correlation suggests that optimizing lipophilicity could enhance therapeutic efficacy.
Study 1: Synthesis and Evaluation of Anticonvulsants
In a study published in 2006, researchers synthesized a series of N-substituted derivatives of 2-azaspiro[4.4]nonane and assessed their anticonvulsant properties. The most effective compounds were found to significantly reduce seizure activity in animal models .
Study 2: Structure Variations Impacting Activity
Another investigation focused on how variations in the ring structure affected anticonvulsant activity. It was found that specific modifications led to significant differences in efficacy, highlighting the importance of structural design in developing new therapeutics .
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-1,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-3-8(6)4-5-9-7(8)11/h1-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBMLLPMMYSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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